Ethosuximide-d5
Overview
Description
Ethosuximide-d5 is a deuterium-labeled analog of ethosuximide, a widely used anticonvulsant medication. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of ethosuximide, as well as to serve as an internal standard in mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethosuximide-d5 typically involves the deuteration of ethosuximide. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to achieve high purity and yield. The final product is rigorously tested to confirm the extent of deuteration and its suitability for research purposes .
Chemical Reactions Analysis
Types of Reactions
Ethosuximide-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted this compound compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethosuximide-d5 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of ethosuximide.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of ethosuximide in biological systems.
Medicine: Used in research to understand the drug’s mechanism of action and its effects on neurological disorders.
Industry: Employed in the development of new anticonvulsant drugs and in quality control processes
Mechanism of Action
Ethosuximide-d5, like ethosuximide, exerts its effects by blocking low-voltage-activated T-type calcium channels in neurons. This action reduces the influx of calcium ions, stabilizing neuronal membranes and preventing the hyperexcitability that leads to seizures. The deuterium labeling does not significantly alter the mechanism of action but aids in detailed pharmacokinetic studies .
Comparison with Similar Compounds
Similar Compounds
Ethosuximide: The non-deuterated form, widely used as an anticonvulsant.
Methsuximide: Another anticonvulsant with a similar structure but different pharmacokinetic properties.
Phensuximide: Similar to ethosuximide but with variations in its efficacy and side effect profile.
Uniqueness
Ethosuximide-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and quantification in mass spectrometry, making it an invaluable tool in pharmacokinetic and metabolic studies .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
3-methyl-3-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/i1D3,3D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPOVYFOVVWLRS-WNWXXORZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)NC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(CC(=O)NC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.